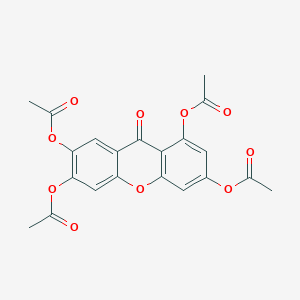
9-oxo-9H-xanthene-1,3,6,7-tetrayl tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the xanthene family, which is characterized by a tricyclic aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-9H-xanthene-1,3,6,7-tetrayl tetraacetate typically involves the acetylation of 9-oxo-9H-xanthene-1,3,6,7-tetrayl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the hydroxyl groups present on the xanthene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-oxo-9H-xanthene-1,3,6,7-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced xanthene derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives, while reduction can produce hydroxyxanthene compounds.
Wissenschaftliche Forschungsanwendungen
9-oxo-9H-xanthene-1,3,6,7-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 9-oxo-9H-xanthene-1,3,6,7-tetrayl tetraacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, making it a compound of interest in pharmacological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-oxo-9H-xanthene-1,3,6,8-tetrayl tetraacetate: Similar in structure but differs in the position of the acetyl groups.
9-oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide: Contains a sulfur atom in place of an oxygen atom in the xanthene ring.
Uniqueness
9-oxo-9H-xanthene-1,3,6,7-tetrayl tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2054-37-7 |
|---|---|
Molekularformel |
C21H16O10 |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
(1,6,7-triacetyloxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C21H16O10/c1-9(22)27-13-5-18(30-12(4)25)20-19(6-13)31-15-8-17(29-11(3)24)16(28-10(2)23)7-14(15)21(20)26/h5-8H,1-4H3 |
InChI-Schlüssel |
TWKVIVQREBQLIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=CC(=C(C=C3O2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
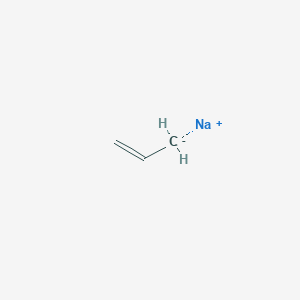
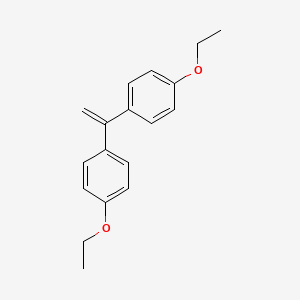

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
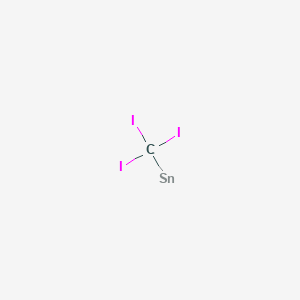
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
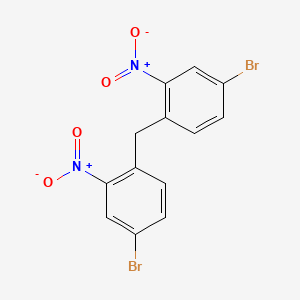
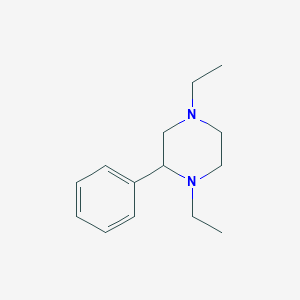

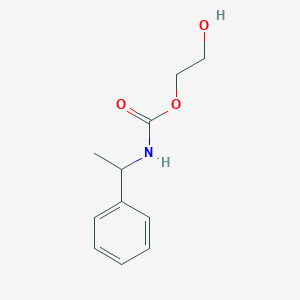
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
